Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate
Description
tert-Butyl-N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate is a chiral carbamate derivative featuring a pyridine ring substituted with bromo and methyl groups at the 5- and 4-positions, respectively. The tert-butyl carbamate moiety serves as a protective group for amines, commonly utilized in pharmaceutical synthesis to enhance stability or modulate reactivity during multi-step reactions. The stereochemistry at the ethyl group (1R configuration) and the electron-withdrawing bromo substituent on the pyridine ring may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C13H19BrN2O2 |
|---|---|
Molecular Weight |
315.21 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H19BrN2O2/c1-8-6-11(15-7-10(8)14)9(2)16-12(17)18-13(3,4)5/h6-7,9H,1-5H3,(H,16,17)/t9-/m1/s1 |
InChI Key |
HTYAJBOAMRQSSE-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=NC=C1Br)[C@@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Chiral Amine Intermediates
The tert-butyl carbamate (Boc) group is introduced to protect the amine functionality of (1R)-1-(5-bromo-4-methyl-2-pyridyl)ethylamine. A representative protocol involves:
- Reagents : Di-tert-butyl dicarbonate (Boc₂O), dimethylaminopyridine (DMAP), tetrahydrofuran (THF).
- Conditions : Stirring at 50°C for 3 hours under nitrogen.
- Yield : 69% after silica gel chromatography.
Key Data :
| Starting Material | Reagent Ratio (Boc₂O:Amine) | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| (1R)-1-(5-Bromo-4-methyl-2-pyridyl)ethylamine | 1.2:1 | THF | 50°C | 3 h | 69% |
This method prioritizes Boc group stability under mild conditions, avoiding racemization.
Multi-Step Synthesis from Pyridine Derivatives
Bromination and Alkylation of 4-Methylpyridine
Coupling Reactions with Activated Intermediates
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction constructs the ethyl-carbamate linkage:
- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), THF.
- Conditions : 0°C to room temperature, 16 hours.
- Yield : 72%.
Optimization : Substituting DEAD with diisopropyl azodicarboxylate (DIAD) improves safety without compromising yield.
Comparative Analysis of Methodologies
Efficiency and Scalability
| Method | Advantages | Limitations | Max Yield |
|---|---|---|---|
| Boc Protection | Mild conditions, high stereopurity | Requires chiral amine precursor | 69% |
| Bromination-Alkylation | Scalable, uses inexpensive reagents | Multi-step, moderate ee without resolution | 85% |
| Mitsunobu Reaction | Direct ether formation | Costly reagents, sensitive to moisture | 72% |
Purification Strategies
- Silica Gel Chromatography : Effective for Boc-protected intermediates (hexane/EtOAc gradient).
- Crystallization : Tert-butyl carbamates often crystallize from ethanol/water mixtures, enhancing purity.
Recent Advances in Catalytic Asymmetric Synthesis
Enzymatic Dynamic Kinetic Resolution
Combining lipases with racemization catalysts (e.g., Shvo’s catalyst) enables one-pot deracemization:
Flow Chemistry Approaches
Continuous-flow systems reduce reaction times for Boc protection:
Challenges and Mitigation Strategies
Racemization During Boc Deprotection
Byproduct Formation in Bromination
- Issue : Over-bromination at the pyridine 3-position.
- Mitigation : Employ directed ortho-metalation (DoM) with LDA.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Waste Stream Management
- Solvent Recovery : THF and EtOAc are distilled and reused, reducing environmental impact.
Chemical Reactions Analysis
Hydrolysis and Stability
Carbamates generally undergo hydrolysis under acidic or basic conditions to yield amines and alcohols. While specific hydrolysis data for this compound are not detailed in the reviewed literature, carbamate stability is influenced by steric and electronic factors. The tert-butyl group contributes to steric bulk, potentially slowing hydrolysis, while the pyridine ring’s electron-withdrawing bromine substituent may modulate reactivity .
Carbamate Formation Using Mixed Carbonates
Mixed carbonates, such as di(2-pyridyl) carbonate (DPC), enable carbamate synthesis via alkoxycarbonylation of amines. Key steps include:
-
Preparation of mixed carbonates : Reaction of pyridine derivatives with triphosgene and alcohols.
-
Amination : Reaction of mixed carbonates with primary/secondary amines in the presence of triethylamine or potassium hydride.
Hydrogen Bonding Effects on Rotamer Stability
The syn/anti rotamer equilibrium of carbamates is influenced by hydrogen bonding. For example:
-
Acetic acid stabilizes the syn rotamer of phenyl carbamate via double hydrogen bonding .
-
2,6-Bis(octylamido)pyridine selectively stabilizes syn rotamers by acting as a donor–acceptor–donor triad .
This effect is critical for understanding molecular recognition in biological systems.
Reactions with Acyl Azides and Substrates
Aromatic carboxylic acids react with di-tert-butyl dicarbonate and sodium azide to form acyl azides, which rearrange to carbamates. The stability of aromatic acyl azides requires elevated temperatures (75°C) for efficient Curtius rearrangement, unlike aliphatic counterparts .
Scientific Research Applications
Scientific Research Applications
Tert-butyln-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate has diverse applications across several scientific fields:
Organic Synthesis
- Used as a building block for creating complex organic molecules.
- Facilitates the preparation of functionalized derivatives due to its reactive carbamate group.
Biological Studies
- Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyridine derivatives.
- Shows promise in modulating receptor activities, which may lead to therapeutic applications.
Medicinal Chemistry
- Research is ongoing to evaluate its effectiveness in drug development, particularly in targeting specific diseases through its unique structural features.
Industrial Applications
- Serves as an intermediate in the production of specialty chemicals, enhancing industrial processes.
Case Study 1: Enzyme Inhibition
Research has demonstrated that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, studies have shown that these compounds can affect the activity of enzymes linked to neurodegenerative diseases, highlighting their potential role in therapeutic strategies.
In vitro studies have indicated that this compound exhibits protective effects against oxidative stress in cellular models. The ability to reduce inflammatory markers suggests potential applications in treating conditions characterized by oxidative damage.
Mechanism of Action
The mechanism of action of Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Analogues
The table below compares tert-butyl-N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate with key analogs from the evidence:
Key Observations:
- Steric and Stereochemical Effects : The (1R)-ethyl configuration and methyl group on the pyridine ring may increase steric hindrance relative to analogs with planar heterocycles (e.g., oxadiazole in ), affecting solubility or binding interactions.
- Synthetic Routes : Pd-catalyzed Suzuki coupling (as in Example 75) is a plausible method for introducing the pyridyl moiety, while carbamate formation likely follows standard Boc-protection protocols .
Physicochemical Properties
- Melting Points: Example 75 exhibits a moderate melting point (163–166°C), attributed to its rigid chromenone core . The target compound’s melting point is unreported but may differ due to the pyridine ring’s lower planarity compared to fused chromenones.
- Molecular Weight : The trifluoromethyl-oxadiazole analog () has a lower molecular weight (309.3 g/mol), while Example 75’s larger structure (615.7 g/mol) reflects its extended aromatic system .
Biological Activity
Overview of Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate
This compound is a compound that belongs to the class of carbamates, which are known for their diverse biological activities. This specific compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting various biological pathways.
Chemical Structure
- IUPAC Name : tert-butyl (r)-(1-(5-bromo-4-methylpyridin-2-yl)ethyl)carbamate
- CAS Number : 2411591-35-8
- Molecular Formula : C13H19BrN2O2
- Molecular Weight : 315.21 g/mol
Biological Activity
Mechanism of Action : The biological activity of this compound is primarily linked to its ability to interact with specific receptors and enzymes in the body. Carbamates generally exhibit inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmission, which can lead to increased levels of acetylcholine and enhanced synaptic transmission.
Potential Therapeutic Applications :
- Neurological Disorders : Due to its mechanism of action, this compound may be investigated for potential use in treating conditions such as Alzheimer's disease, where cholinergic dysfunction is prevalent.
- Antimicrobial Activity : Some studies suggest that derivatives of pyridine-containing carbamates exhibit antimicrobial properties, potentially making this compound a candidate for further research in antibiotic development.
Case Studies
- Case Study on Acetylcholinesterase Inhibition : A study demonstrated that certain carbamate derivatives significantly inhibited acetylcholinesterase activity, leading to increased acetylcholine levels in vitro. This suggests a potential application for cognitive enhancement or treatment of neurodegenerative diseases.
- Antimicrobial Efficacy Study : Research conducted on pyridine-based compounds indicated that modifications such as bromination could enhance antimicrobial efficacy against various pathogens, suggesting a pathway for developing new antibiotics.
Q & A
Q. What are the recommended synthetic routes for Tert-butyln-[(1r)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including Boc protection, coupling, and halogenation. Key steps are derived from analogous carbamate syntheses ():
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Boc Protection | Boc₂O, DCM, -78°C → RT, pH adjustment with HCl/NaOH (, Step 3) | Introduce tert-butyl carbamate group |
| Coupling | NaHCO₃, DMAc, 80°C (, Step 4) | Attach pyridyl/heterocyclic moiety via nucleophilic substitution |
| Halogenation | CuI, Pd(PPh₃)₂Cl₂, DIEA, THF, RT (, Step 5) | Introduce bromo or iodo substituents via Sonogashira coupling |
Optimization Tips:
- Use inert atmosphere (N₂/Ar) for moisture-sensitive steps.
- Monitor reaction progress via TLC or LC-MS.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .
Q. What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer: Safety protocols are adapted from structurally similar carbamates ():
- Personal Protection: Wear nitrile gloves, lab coat, and chemical goggles (OSHA/EN166 standards). Use fume hoods for volatile steps .
- Storage: Store in airtight containers at 2–8°C, away from light and incompatible reagents (strong acids/bases, oxidizers) .
- Spill Management: Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste .
Key Hazards:
- Limited acute toxicity data; assume potential irritancy (skin/eyes) and handle with caution .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Use CDCl₃ or DMSO-d₆ as solvents. Compare observed shifts with literature (e.g., tert-butyl groups at δ ~1.3–1.4 ppm; pyridyl protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (ESI+): Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of Boc group: m/z –100) .
- IR Spectroscopy: Identify carbamate C=O stretch (~1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can researchers troubleshoot low yields in the coupling reaction with 5-bromo-4-methyl-2-pyridyl groups?
Methodological Answer: Common issues and solutions:
- Steric Hindrance: Replace DMAc with polar aprotic solvents (e.g., DMF) to improve solubility .
- By-product Formation: Add molecular sieves to scavenge water or optimize stoichiometry (e.g., 1.2–1.5 equiv pyridyl reagent) .
- Catalyst Degradation: Use freshly prepared Pd(PPh₃)₂Cl₂ and degas solvents to prevent oxidation .
Q. How to resolve discrepancies between theoretical and observed NMR data for this compound?
Methodological Answer:
- Dynamic Effects: Check for rotameric splitting (e.g., tert-butyl or ethyl groups) by acquiring variable-temperature NMR .
- Impurity Peaks: Purify via recrystallization (e.g., EtOAc/hexane) or preparative HPLC .
- Stereochemical Assignments: Use 2D NMR (COSY, NOESY) to confirm R-configuration at the chiral center .
Q. What strategies address crystallographic disorder in X-ray structures of this carbamate?
Methodological Answer: Based on SHELX refinement protocols ( ):
Q. How to analyze and mitigate side reactions during bromo/methyl group functionalization?
Methodological Answer:
- By-product Identification: Use LC-MS/MS to detect halogen exchange (e.g., Br → I) or demethylation .
- Selectivity Control: Optimize reaction temperature (e.g., <80°C for bromo stability) and use directing groups (e.g., pyridyl N-oxides) .
- Protection Strategies: Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
